(3-Bromo-3-cyclohexylbutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-3-cyclohexylbutyl)benzene is an organic compound with the molecular formula C16H23Br. It is a derivative of benzene, where a bromine atom and a cyclohexylbutyl group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-3-cyclohexylbutyl)benzene typically involves the bromination of a cyclohexylbutylbenzene precursor. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor is reacted with bromine in a continuous flow reactor. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-3-cyclohexylbutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield compounds such as (3-Hydroxy-3-cyclohexylbutyl)benzene.
- Oxidation reactions produce compounds like (3-Cyclohexylbutyl)benzene-1-ol.
- Reduction reactions result in the formation of (3-Cyclohexylbutyl)benzene .
Scientific Research Applications
(3-Bromo-3-cyclohexylbutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-3-cyclohexylbutyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The cyclohexylbutyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
(3-Chloro-3-cyclohexylbutyl)benzene: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-3-cyclohexylbutyl)benzene: Similar structure but with an iodine atom instead of bromine.
(3-Fluoro-3-cyclohexylbutyl)benzene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (3-Bromo-3-cyclohexylbutyl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs.
Properties
CAS No. |
502760-09-0 |
---|---|
Molecular Formula |
C16H23Br |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
(3-bromo-3-cyclohexylbutyl)benzene |
InChI |
InChI=1S/C16H23Br/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3 |
InChI Key |
LMIYSKAKWNZYDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C2CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.